Cas no 2172089-77-7 (6-(2-aminoethyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopyridine-3-carboxylic acid)

6-(2-aminoethyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopyridine-3-carboxylic acid structure
2172089-77-7 structure
Product Name:6-(2-aminoethyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopyridine-3-carboxylic acid
CAS No:2172089-77-7
MF:C23H21N3O4
MW:403.430545568466
CID:6331195
PubChem ID:165862101
Update Time:2025-07-23

6-(2-aminoethyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(2-aminoethyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopyridine-3-carboxylic acid
    • 6-[(2-aminoethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]pyridine-3-carboxylic acid
    • 2172089-77-7
    • EN300-1556369
    • Inchi: 1S/C23H21N3O4/c24-11-12-26(21-10-9-15(13-25-21)22(27)28)23(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20H,11-12,14,24H2,(H,27,28)
    • InChI Key: MSVJISJGEXBNME-UHFFFAOYSA-N
    • SMILES: O(C(N(C1C=CC(C(=O)O)=CN=1)CCN)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 403.15320616g/mol
  • Monoisotopic Mass: 403.15320616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 106Ų

6-(2-aminoethyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopyridine-3-carboxylic acid Pricemore >>

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Additional information on 6-(2-aminoethyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopyridine-3-carboxylic acid

Recent Advances in the Application of 6-(2-aminoethyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopyridine-3-carboxylic acid (CAS: 2172089-77-7) in Chemical Biology and Pharmaceutical Research

The compound 6-(2-aminoethyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopyridine-3-carboxylic acid (CAS: 2172089-77-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a versatile building block in peptide synthesis and drug discovery. The presence of both an aminoethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group makes it particularly valuable for solid-phase peptide synthesis (SPPS), where it facilitates the incorporation of pyridine-based functionalities into peptide backbones.

Recent studies have highlighted the role of this compound in the development of novel therapeutic agents. For instance, researchers have utilized 6-(2-aminoethyl)(Fmoc)aminopyridine-3-carboxylic acid as a key intermediate in the synthesis of peptide-based inhibitors targeting protein-protein interactions (PPIs). The pyridine moiety, in particular, has been shown to enhance binding affinity and selectivity, making it a promising scaffold for the design of next-generation pharmaceuticals. Additionally, its compatibility with Fmoc-based SPPS protocols allows for efficient and scalable production of complex peptide derivatives.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the application of this compound in the development of a new class of kinase inhibitors. By incorporating the pyridine-3-carboxylic acid derivative into the peptide sequence, the researchers achieved significant improvements in inhibitory activity against specific kinase targets. The study also revealed that the aminoethyl side chain could be further functionalized to introduce additional pharmacophores, thereby expanding the chemical space for drug discovery.

Another notable application of 6-(2-aminoethyl)(Fmoc)aminopyridine-3-carboxylic acid is in the field of bioconjugation. Recent work has shown that this compound can be used to introduce pyridine-based tags into biomolecules, enabling advanced imaging and diagnostic applications. The Fmoc group ensures compatibility with standard peptide synthesis protocols, while the carboxylic acid functionality allows for facile conjugation to amines or other reactive groups. This dual functionality has opened new avenues for the development of targeted therapeutics and diagnostic tools.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of this compound. Recent advancements in synthetic methodologies, however, have addressed some of these issues. For example, a study published in Organic Process Research & Development reported an optimized synthetic route that improves yield and purity while reducing the use of hazardous reagents. These developments are expected to facilitate broader adoption of this compound in both academic and industrial settings.

In conclusion, 6-(2-aminoethyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopyridine-3-carboxylic acid (CAS: 2172089-77-7) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural features and versatility make it an attractive candidate for peptide synthesis, drug discovery, and bioconjugation. Ongoing research is likely to uncover additional applications, further solidifying its role in the development of next-generation therapeutics and diagnostics.

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